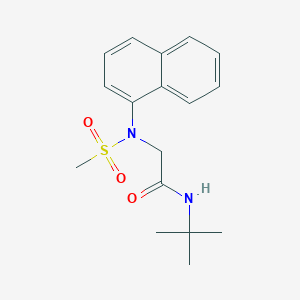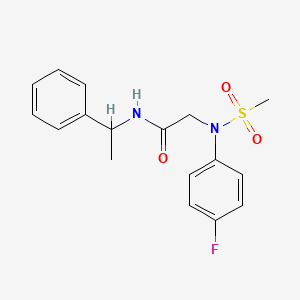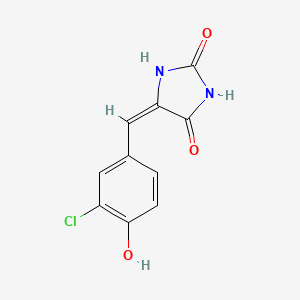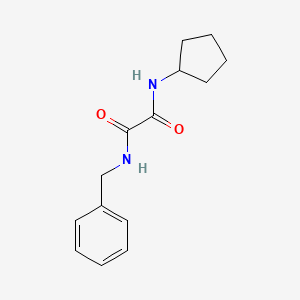
N'-(3-bromophenyl)-N,N-dimethylsulfamide
Descripción general
Descripción
N-(3-bromophenyl)-N,N-dimethylsulfamide (also known as BPS) is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPS is a sulfonamide derivative that contains a bromine atom attached to a phenyl ring, and its chemical formula is C9H12BrNO2S.
Mecanismo De Acción
The mechanism of action of BPS is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. BPS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In bacterial infections, BPS has been shown to inhibit the growth of bacteria by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
BPS has been shown to have various biochemical and physiological effects, depending on the target cells and organisms. In cancer cells, BPS has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Bcl-2 protein. In bacterial infections, BPS has been shown to inhibit the growth of bacteria by interfering with their DNA synthesis and protein synthesis. In aquatic organisms, BPS has been shown to have toxic effects on their growth and reproduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPS has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. BPS is also relatively easy to synthesize and can be obtained in large quantities. However, BPS also has some limitations, such as its potential toxicity to cells and organisms, which may affect the accuracy and reliability of the experimental results.
Direcciones Futuras
There are several future directions for the research on BPS, such as:
1. Investigating the potential of BPS as a drug candidate for the treatment of other diseases, such as viral infections and neurological disorders.
2. Developing new synthetic methods for the preparation of BPS and its analogs with improved properties and activities.
3. Studying the mechanism of action of BPS in more detail to identify its molecular targets and pathways.
4. Evaluating the environmental impact of BPS and its potential as a pollutant in water systems.
5. Exploring the potential of BPS as a building block for the synthesis of novel materials with unique properties and applications.
Conclusion:
In conclusion, BPS is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. BPS has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and bacterial infections. BPS has also been used as a building block for the synthesis of novel materials with unique properties. However, the potential toxicity of BPS to cells and organisms should be taken into consideration in the experimental design and interpretation of the results. Further research is needed to fully understand the mechanism of action of BPS and its potential applications in various fields.
Aplicaciones Científicas De Investigación
BPS has been widely used in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BPS has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and bacterial infections. In materials science, BPS has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In environmental science, BPS has been studied as a potential pollutant in water systems and its effects on aquatic organisms.
Propiedades
IUPAC Name |
1-bromo-3-(dimethylsulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBFAIKHDKTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(3-bromophenyl)-N,N-dimethylsulfamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



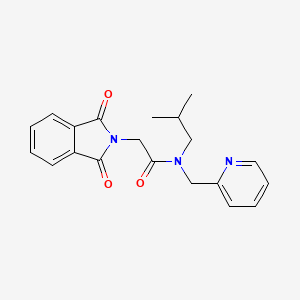
![N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919428.png)
![N-ethyl-2-(1-ethyl-3-oxopiperazin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B3919435.png)
![N-[4-(butyrylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3919446.png)
![4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3919451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinamine](/img/structure/B3919462.png)
![2-({2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B3919473.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B3919479.png)

